molecular formula C17H13N5OS2 B2574006 2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 1186092-08-9

2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2574006
CAS RN: 1186092-08-9
M. Wt: 367.45
InChI Key: ATJYFXLIGAXFPA-UHFFFAOYSA-N
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Description

The compound “2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide” is a chemical compound that likely contains a benzimidazole moiety . Benzimidazole is a type of organic compound that is a heterocycle formed from benzene and imidazole . The structure of benzimidazole consists of a fusion of benzene and imidazole .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of certain precursors . For instance, a related compound, 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide, has been synthesized by the condensation of 2-mercapto-5-methoxybenzemidazole and 2-chloro-N-(Aryl)-acetamides .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a benzimidazole moiety attached to a pyridine ring via a sulfanyl group . Additionally, it has an acetamide group attached to a thiazole ring .

properties

IUPAC Name

2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS2/c23-14(22-17-18-7-8-24-17)10-25-15-6-5-11(9-19-15)16-20-12-3-1-2-4-13(12)21-16/h1-9H,10H2,(H,20,21)(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJYFXLIGAXFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

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